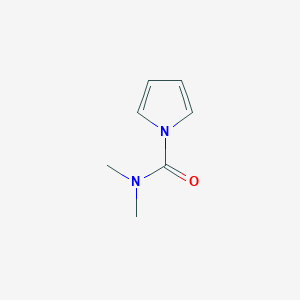
N,N-Dimethyl-1H-pyrrole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1H-pyrrole-1-carboxamide: is an organic compound belonging to the class of pyrrole carboxamides It is characterized by the presence of a pyrrole ring substituted with a carboxamide group and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1H-pyrrole-1-carboxamide typically involves the condensation of a carboxylic acid with a substituted amine. One common method is the Paal-Knorr reaction, where 2,5-dimethoxytetrahydrofuran is condensed with dimethylamine in the presence of a catalytic amount of iron (III) chloride under mild conditions . This reaction yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1H-pyrrole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as bromine or alkyl halides are employed under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: N,N-Dimethyl-1H-pyrrole-1-amine.
Substitution: Halogenated or alkylated derivatives of the pyrrole ring.
Scientific Research Applications
N,N-Dimethyl-1H-pyrrole-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1H-pyrrole-1-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of certain enzymes or disrupt cell membrane integrity. Molecular docking studies have shown that the compound can bind to active sites of enzymes, suggesting its potential as an enzyme inhibitor .
Comparison with Similar Compounds
N,N-Dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide: This compound contains a phenylpyrazole skeleton and exhibits different biological activities.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Known for its potential as an E.
Uniqueness: N,N-Dimethyl-1H-pyrrole-1-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
N,N-dimethylpyrrole-1-carboxamide |
InChI |
InChI=1S/C7H10N2O/c1-8(2)7(10)9-5-3-4-6-9/h3-6H,1-2H3 |
InChI Key |
YKZCTANOXTVUOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















